2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate
Overview
Description
The compound “2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate” is a reagent with a trifluoromethyl group. This group has unique properties such as high electronegativity, metabolic stability, and lipophilicity .
Synthesis Analysis
The trifluoromethylation of various aromatic compounds with this reagent proceeded in moderate to good yields under simple photo-irradiation conditions without any catalyst, additive, or activator .Molecular Structure Analysis
The trifluoromethyl group in the compound contributes to its high electronegativity, metabolic stability, and lipophilicity .Chemical Reactions Analysis
The trifluoromethylation of various aromatic compounds with this reagent can be achieved under simple photo-irradiation conditions without any catalyst, additive, or activator .Physical And Chemical Properties Analysis
The trifluoromethyl group in the compound contributes to its high electronegativity, metabolic stability, and lipophilicity .Scientific Research Applications
Photo-Induced Trifluoromethylation
The trifluoromethylation of various aromatic compounds with 2,8-difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium triflate has been accomplished under simple photo-irradiation conditions. This process proceeds without the need for any catalyst, additive, or activator, suggesting a novel approach for trifluoromethyl radical generation through simple photo-activation (Egami et al., 2018).
18F-Labeling of Peptides
The compound has been used for 18F-labeling of unmodified peptides, particularly at the thiol cysteine residue. This labeling technique, involving a halogen exchange 18F-fluorination, is significant for developing radiopharmaceuticals and diagnostic tools (Verhoog et al., 2018).
Catalysis in Acylation Reactions
Scandium trifluoromethanesulfonate, a related compound, demonstrates high catalytic activity in acylation of alcohols with acid anhydrides. This catalyst is effective for both primary alcohols and sterically-hindered secondary or tertiary alcohols, indicating its versatility in chemical synthesis (Ishihara et al., 1996).
Electrophilic Additions to Thiophene Complexes
Electrophilic additions to η2-thiophene complexes using trifluoromethanesulfonate as a ligand have been explored. This research is pivotal in the development of new thiophenium and thiafulvenium species, contributing to advancements in organometallic chemistry (Spera & Harman, 1999).
Synthesis of Heteroacenes
The compound plays a role in the synthesis of ladder-type heteroacenes containing pyrrole and thiophene rings. It's used in a triflic acid induced electrophilic coupling reaction, crucial for regioselective ring closure in the production of these complex organic compounds (Gao et al., 2008).
Mechanism of Action
Target of Action
The primary target of 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate, also known as Umemoto reagent II, are aromatic compounds . These aromatic compounds play a crucial role in various biochemical reactions, and their modification can lead to significant changes in the properties of the resulting molecules.
Mode of Action
The compound interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to the aromatic compounds. The trifluoromethylation of various aromatic compounds with this compound proceeds under simple photo-irradiation conditions without any catalyst, additive, or activator . The trifluoromethyl radical is formed by simple photo-activation of the Umemoto reagent .
Pharmacokinetics
The compound’s unique properties, such as high electronegativity, metabolic stability, and lipophilicity, suggest that it may have interesting adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The primary result of the action of this compound is the trifluoromethylation of aromatic compounds . This modification can significantly alter the properties of the aromatic compounds, potentially leading to changes in their reactivity, stability, and interactions with other molecules.
Action Environment
The action of this compound is influenced by environmental factors such as light. The compound’s trifluoromethylation action proceeds under simple photo-irradiation conditions This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as light exposure and intensity
Future Directions
properties
IUPAC Name |
2,8-difluoro-5-(trifluoromethyl)dibenzothiophen-5-ium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5S.CHF3O3S/c14-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)19(11)13(16,17)18;2-1(3,4)8(5,6)7/h1-6H;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVWCXRDONBKDB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C3=C([S+]2C(F)(F)F)C=CC(=C3)F.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F8O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1961266-44-3 | |
Record name | 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Umemoto reagent II facilitate trifluoromethylation of aromatic rings without any catalysts or additives?
A1: The research paper "Simple Photo-Induced Trifluoromethylation of Aromatic Rings" [] demonstrates that Umemoto reagent II can directly trifluoromethylate various aromatic compounds under simple photo-irradiation. The study suggests that the trifluoromethyl radical is generated directly from the reagent upon light exposure, without requiring pre-complexation with the aromatic substrate. This finding challenges previous assumptions about the necessity of electron donor-acceptor complexes for radical generation with this reagent.
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